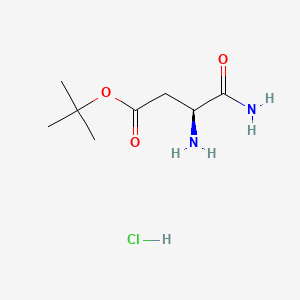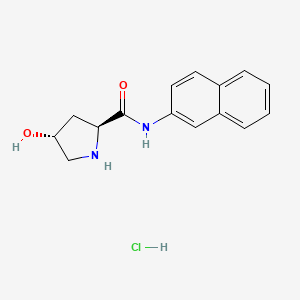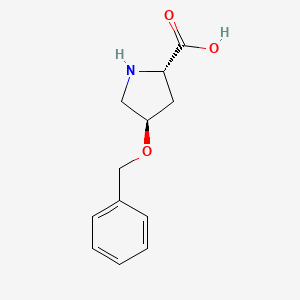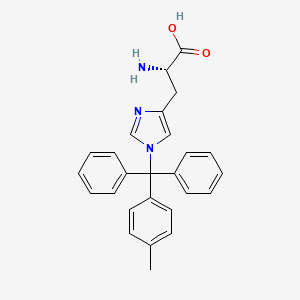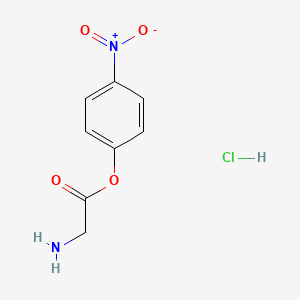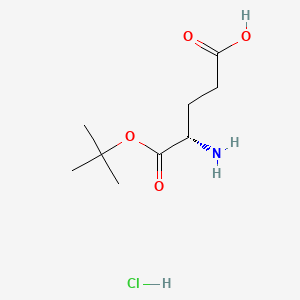
2-Amino-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,4-dimethylpentanoic acid, also known as γ-Methyl-L-leucine, is an amino acid derivative with the molecular formula C7H15NO2. It is a member of the family of “fat” amino acids, characterized by high lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4,4-dimethylpentanoic acid can be achieved through several synthetic routes. One common method involves the modified Strecker synthesis, which combines the use of an enzymatic deamidation step. This method starts with 2-amino-4,4-dimethylvaleronitrile as the starting material . Another approach involves the use of 4-dimethyl-2-carbonylvaleric acid as a starting material, followed by a two-step reaction .
Industrial Production Methods: Industrial production methods for this compound typically focus on optimizing yield and cost-effectiveness. The preparation method of N-Boc-2-amino-4,4-dimethylpentanoic acid, for example, uses cheap and easily obtained raw materials, low-cost processes, and safe operation conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,4-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or other reduced derivatives.
Scientific Research Applications
2-Amino-4,4-dimethylpentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it plays a key role in the biosynthesis of hydrophobic amino acids by acting as a substrate for branched-chain amino acid aminotransferase (BCAT). This enzyme catalyzes the transfer of amino groups, facilitating the synthesis of essential amino acids .
Comparison with Similar Compounds
2-Amino-4,4-dimethylpentanoic acid can be compared with other similar compounds, such as:
L-Isoleucine: Similar to L-Leucine, L-Isoleucine is another branched-chain amino acid, but it lacks the specific structural features of this compound.
The uniqueness of this compound lies in its high lipophilicity and specific structural features, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
2-amino-4,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSHGLDBQBSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
